Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-
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Overview
Description
Preparation Methods
The synthesis of Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methoxyphenol and 4-iodoaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond between the phenol and aniline derivatives.
Chemical Reactions Analysis
Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy- has several scientific research applications:
Proteomics: It is used as a biochemical reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy- can be compared with similar compounds, such as:
4-Bromo-2-[(4-iodophenyl)imino]methylphenol: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
4-Bromo-2-[(4-methyl-2-pyridinyl)amino]methylphenol: This compound has a pyridinyl group instead of an iodophenyl group, leading to different chemical and biological properties.
4-Bromo-2-[(5-methyl-3-isoxazolyl)imino]methylphenol:
Properties
CAS No. |
683249-09-4 |
---|---|
Molecular Formula |
C14H11BrINO2 |
Molecular Weight |
432.05 g/mol |
IUPAC Name |
4-bromo-2-[(4-iodophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H11BrINO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3 |
InChI Key |
ILZSAILPGOHUPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)I)Br |
Origin of Product |
United States |
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